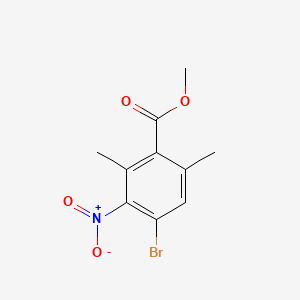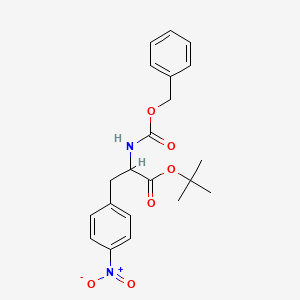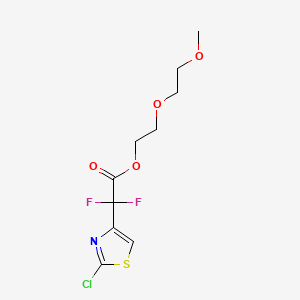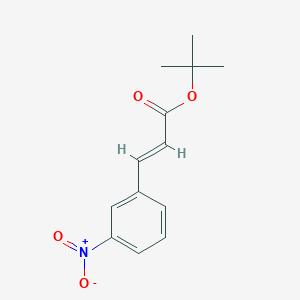
tert-butyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2E)-3-(3-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of nitroalkenes. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety. The tert-butyl group is attached to the ester functionality, providing steric hindrance and influencing the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(3-nitrophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between tert-butyl acetoacetate and 3-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2E)-3-(3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Nitro derivatives, nitroso compounds
Reduction: Amines, hydroxylamines
Substitution: Nitro-substituted phenyl derivatives, sulfonated phenyl derivatives, halogenated phenyl derivatives
Applications De Recherche Scientifique
Tert-butyl (2E)-3-(3-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of tert-butyl (2E)-3-(3-nitrophenyl)prop-2-enoate is primarily influenced by its nitro group and the conjugated double bond system. The nitro group can participate in redox reactions, while the conjugated system can undergo nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- tert-butyl (2E)-3-(2-nitrophenyl)prop-2-enoate
- tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate
Uniqueness
Tert-butyl (2E)-3-(3-nitrophenyl)prop-2-enoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s stability and reactivity compared to its analogs.
Propriétés
Numéro CAS |
350490-16-3 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
tert-butyl (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-13(2,3)18-12(15)8-7-10-5-4-6-11(9-10)14(16)17/h4-9H,1-3H3/b8-7+ |
Clé InChI |
FVECLTRJMVQEPY-BQYQJAHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


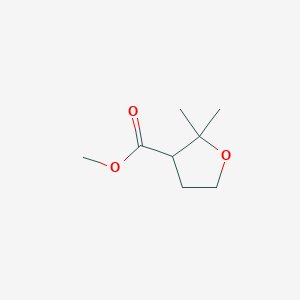




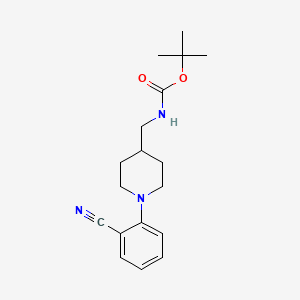
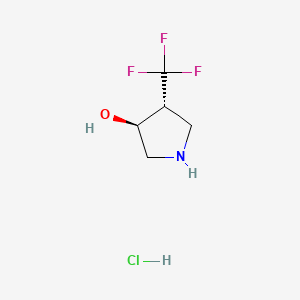
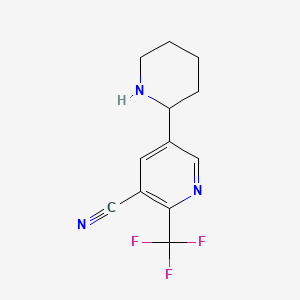
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13491073.png)
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
